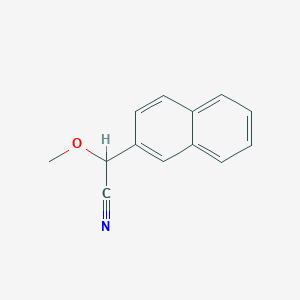

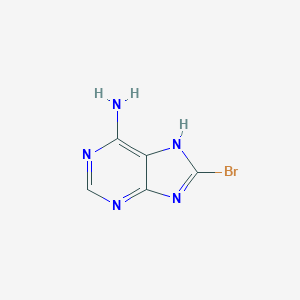

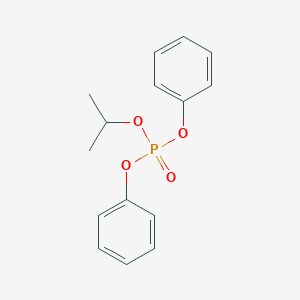

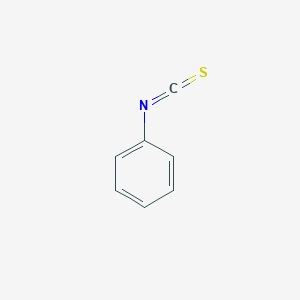

![molecular formula C11H14ClN B057588 7-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine CAS No. 616201-89-9](/img/structure/B57588.png)

7-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine

Übersicht

Beschreibung

7-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine is a compound of interest in the field of organic and medicinal chemistry due to its unique structure and potential biological activities. This compound belongs to the class of tetrahydrobenzoazepines, characterized by a seven-membered azepine ring fused with a benzene ring. Such compounds have been explored for various pharmacological activities and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of compounds similar to 7-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine often involves the reductive cleavage of bridged N-O bonds of corresponding epoxytetrahydro-1-benzazepines or via intramolecular cyclization processes under acidic conditions. For instance, the synthesis of related tetrahydro-1-benzazepines has been achieved by cyclization of amino alcohols followed by demethylation processes to introduce various functional groups at specific positions on the azepine ring (Deng-ke, 2009).

Molecular Structure Analysis

Molecular structure analysis of benzazepine derivatives, including X-ray diffraction studies, reveals that these compounds often crystallize in specific systems such as monoclinic or orthorhombic, with refined unit-cell parameters indicating the presence of various intermolecular interactions. The azepine rings typically adopt chair conformations, with molecules linked by hydrogen bonds into chains or sheets, demonstrating the complexity of their crystal structures (Acosta et al., 2009).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis :

- Synthesis of related compounds like 7-methyl-cis-2-(1’-naphthyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol and analysis using X-ray diffraction has been reported (Macías et al., 2011).

- Similar synthesis and structural characterization were conducted for compounds like 6,8-dimethyl-cis-2-vinyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol (Macías et al., 2011).

Therapeutic Potential :

- A study on the sulfochlorination of 2‐оxo‐2,3,4,5‐tetrahydro‐1H‐benzo[b]azepine leading to the formation of 7‐chlorosulfonyl derivative and subsequent synthesis of 2‐oxo‐7‐sulfamoyl‐2,3,4,5‐tetrahydro‐1H‐benzo[b]azepines, which possess therapeutic potential (Dorogov et al., 2006).

Pharmacological Interests :

- The compound SCH 23390, closely related to 7-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine, is a potent D-1 dopamine receptor antagonist, providing insights into its structure-activity relationship (Itoh et al., 1984).

- Research into related benzazepine derivatives has explored their affinities for dopamine D1 receptors, contributing to the understanding of dopamine receptor ligands (Berger et al., 1989).

Synthetic Methods :

- Improved synthesis methods for 7-Chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine have been developed, highlighting scalable and operationally simple processes (Li Deng-ke, 2009).

- A novel synthesis approach for tetrahydro-1-benzazepines with fused heterocyclic units has been reported, demonstrating the versatility and efficiency of these synthetic routes (Guerrero et al., 2019).

Chemical Separation Techniques :

- The separation of chlorobenzazepine isomers, such as 6-chloro-2,3,4,5-tetrahydro-3-methyl-1H-3-benzazepine and its 7-chloro isomer, has been achieved using preparative HPLC, showcasing advanced techniques in compound purification (Erhard, 1987).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

8-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN/c1-8-7-13-5-4-9-6-10(12)2-3-11(8)9/h2-3,6,8,13H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDZGZUADJGRISH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCC2=C1C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

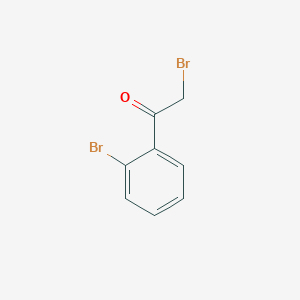

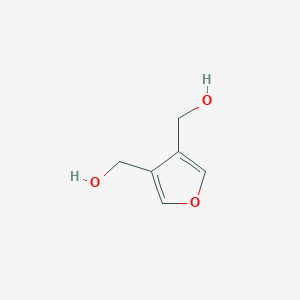

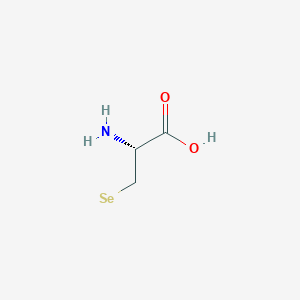

![3-([1,1'-Biphenyl]-4-yl)-1,2,3,4-tetrahydronaphthalen-1-ol](/img/structure/B57516.png)